Stewart-Grubbs catalyst
Overview
Description
Stewart-Grubbs catalyst is a useful research compound. Its molecular formula is C27H30Cl2N2ORu and its molecular weight is 570.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The Stewart-Grubbs catalyst, also known as the Grubbs catalyst, is a transition metal carbene complex used as a catalyst for olefin metathesis . Its primary targets are carbon-carbon double bonds (alkenes). When it interacts with these double bonds, it facilitates the exchange of substituents between different olefins, a process known as transalkylidenation .
Mode of Action
The mechanism of olefin metathesis catalyzed by the this compound involves several steps:
- The catalyst coordinates with an alkene and a metal carbene to form a π-complex. The π-complex undergoes migratory insertion, leading to the formation of a metallacyclobutane intermediate. The metallacyclobutane ring opens, resulting in a new π-complex containing exchanged alkylidene groups. Finally, dissociation of this complex yields the desired metathesis product .
Biochemical Pathways
The this compound impacts various organic reactions, including:
- Exchanges substituents between different olefins. Forms cyclic compounds by closing a ring through metathesis. Generates polymers from cyclic olefins. Polymerizes acyclic dienes .
Pharmacokinetics
The this compound is a ruthenium-based complex. Its pharmacokinetic properties include:
- It is typically administered as a solid (purple) and may decompose at around 153°C. The compound’s distribution depends on the specific reaction conditions and substrate. The catalyst undergoes transformations during the metathesis process. The fate of the catalyst after use depends on the reaction context .
Biochemical Analysis
Biochemical Properties
The Stewart-Grubbs catalyst plays a significant role in biochemical reactions. It is extensively used to synthesize a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals . The this compound interacts with various enzymes, proteins, and other biomolecules, facilitating different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis .
Cellular Effects
It is known that the catalyst is used in the synthesis of biologically active compounds, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This is the exchange of carbon atoms between a pair of double bonds, catalyzed by the metal-carbene complex of the well-defined Grubbs catalyst . The mechanism involves the formation of a π-complex, followed by migratory insertion to give a metallacyclobutane intermediate .
Temporal Effects in Laboratory Settings
The catalyst is known for its broad range of functional group tolerance, air and moisture stability, making it a robust tool in laboratory settings .
Metabolic Pathways
The this compound is involved in various metabolic pathways through its role in the synthesis of a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals
Properties
IUPAC Name |
[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCARGGZRTYFH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N2ORu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746225 | |
Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927429-61-6 | |
Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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